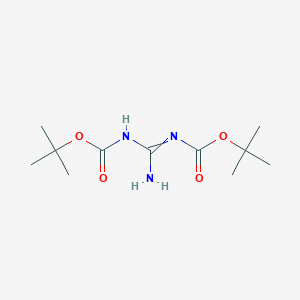

N,N'-Di-Boc-guanidine

Vue d'ensemble

Description

N,N'-Di-Boc-guanidine (CAS: 154476-57-0), also known as 1,3-bis(tert-butoxycarbonyl)guanidine, is a protected guanidine derivative widely used in organic synthesis. Its molecular formula is C₁₁H₂₁N₃O₄ (MW: 259.30 g/mol) . The compound features two tert-butoxycarbonyl (Boc) groups attached to the guanidine core, which serve to protect the highly reactive and basic guanidine moiety during multi-step syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N’-Di-Boc-guanidine can be synthesized through several methods. One common approach involves the reaction of guanidine hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through techniques such as flash column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of N,N’-Di-Boc-guanidine follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products, making the compound suitable for further applications in pharmaceutical and chemical industries.

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-Di-Boc-guanidine undergoes various chemical reactions, including substitution and guanylation reactions. The compound can react with different amines to form N,N’-disubstituted guanidines. For instance, the reaction with benzylamine in dichloromethane yields N,N’-di-Boc-N’'-benzylguanidine .

Common Reagents and Conditions: Common reagents used in reactions involving N,N’-Di-Boc-guanidine include triflic anhydride, which facilitates the formation of N,N’-di-Boc-N’'-triflylguanidine. The reaction typically occurs at low temperatures (around -78°C) to ensure selectivity and high yield .

Major Products Formed: The major products formed from reactions involving N,N’-Di-Boc-guanidine depend on the specific reagents and conditions used. For example, the reaction with triflic anhydride produces N,N’-di-Boc-N’‘-triflylguanidine, which can further react with various amines to yield N,N’-disubstituted guanidines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Activity

N,N'-Di-Boc-guanidine derivatives have been studied for their potential as antiviral agents. Notably, compounds containing guanidine functionality have shown significant inhibitory activity against influenza viruses. For instance, the guanidine-containing compound 4-guanidino-Neu5Ac2en (Zanamivir) is a potent neuraminidase inhibitor that has been approved for clinical use against influenza A and B viruses. The guanidine moiety enhances binding affinity to the viral enzyme, showcasing the therapeutic potential of guanidine derivatives in antiviral drug design .

Anti-inflammatory Properties

Recent studies indicate that this compound derivatives exhibit anti-inflammatory activity. In vitro experiments demonstrated that these compounds could modulate inflammatory responses in human THP1 cells, suggesting their potential as therapeutic agents for inflammatory diseases .

Synthetic Methodologies

This compound serves as a key intermediate in various synthetic pathways due to its ability to undergo selective transformations.

Guanidination Reagents

The compound can be used as a guanylation reagent, facilitating the introduction of guanidine groups into amines through mild and environmentally friendly procedures. For example, cyanuric chloride has been employed as an activating agent for the guanylation of amines using this compound, providing an efficient alternative to traditional methods that involve toxic heavy metals .

Cycloaddition Reactions

this compound has also been utilized in Diels-Alder reactions as a cycloaddition delivery reagent. Recent studies demonstrated that it can enhance the reactivity of isoindoles in cycloaddition reactions, leading to the formation of complex heterocycles with potential biological activity .

Case Studies

Mécanisme D'action

The mechanism of action of N,N’-Di-Boc-guanidine is primarily related to its ability to protect amine functionalities during chemical reactions. The Boc groups stabilize the guanidine core, preventing unwanted side reactions and facilitating selective transformations. In biological systems, guanidine derivatives can interact with molecular targets such as DNA and proteins, influencing cellular processes and pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Guanidine Derivatives

Guanidine derivatives vary in substituents, reactivity, and applications. Below is a comparative analysis of N,N'-Di-Boc-guanidine with structurally or functionally related compounds.

N,N'-Di-Boc-N"-Triflylguanidine

- Structure : Adds a trifluoromethanesulfonyl (triflyl) group to the guanidine core while retaining Boc protection .

- Reactivity :

- Synthesis : Derived from This compound via reaction with triflic anhydride .

- Applications : Ideal for introducing guanidine groups in complex molecules (e.g., peptides, nucleosides) .

| Property | This compound | N,N'-Di-Boc-N"-Triflylguanidine |

|---|---|---|

| CAS Number | 154476-57-0 | 207857-15-6 |

| Molecular Weight | 259.30 g/mol | 391.34 g/mol |

| Key Functional Group | Boc-protected | Boc- and triflyl-protected |

| Reactivity | Low (stable) | High (electrophilic) |

N-(2-Aminoethyl)guanidine Dihydrochloride

- Structure : Unprotected guanidine with a primary amine side chain .

- Reactivity: High basicity (pKa ~13) due to the free guanidine group. Limited stability in aqueous solutions compared to Boc-protected analogs.

- Applications : Intermediate in antihypertensive and antimicrobial agents .

N,N-Dimethylguanidine Hydrochloride

- Structure : Methyl-substituted guanidine (CAS: 22583-29-5) .

- Reactivity :

- Reduced basicity compared to unsubstituted guanidines (pKa ~11).

- Hydrochloride salt form improves water solubility.

- Applications : Pharmaceutical intermediate (e.g., antiviral drugs) .

N,N'-Diphenylguanidine

- Structure : Aromatic substituents (CAS: 102-06-7) .

- Reactivity :

- Comparison : Unlike This compound , it lacks protective groups, limiting its utility in multi-step syntheses.

Comparative Analysis Table

Key Research Findings

Synthetic Versatility : This compound serves as a precursor to triflyl and benzyl derivatives, enabling controlled reactivity in guanidinylation .

Biological Relevance : Boc protection reduces guanidine’s inherent toxicity, making it suitable for prodrug designs .

Stability vs. Reactivity Trade-off: While unprotected guanidines (e.g., N-(2-aminoethyl)guanidine) are more reactive, their instability limits synthetic utility compared to Boc-protected analogs .

Activité Biologique

N,N'-Di-Boc-guanidine is a derivative of guanidine that has garnered attention in medicinal chemistry due to its unique biological properties. This compound, characterized by two tert-butyloxycarbonyl (Boc) protecting groups, exhibits significant potential in various biological applications, particularly in the development of antimicrobial agents and as a building block in drug synthesis. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy and potential applications.

This compound is a guanidine derivative with enhanced stability and solubility due to the Boc groups. The presence of these protecting groups also influences its reactivity and biological interactions. The basicity of guanidines is crucial for their biological activity, as it allows them to interact effectively with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₄ |

| Molecular Weight | 298.32 g/mol |

| Melting Point | 100-102 °C |

| Solubility | Soluble in DMSO, DMF |

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 8 |

The compound demonstrated strong antibacterial activity, particularly against multi-drug resistant strains, making it a candidate for further development as an antibiotic agent .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Its guanidine moiety is believed to interact with negatively charged components of the bacterial cell wall, leading to increased permeability and subsequent cell lysis.

Case Studies

Several case studies have explored the application of this compound in drug development:

- Antibacterial Lead Compound Development : A study identified this compound as a lead compound for developing new antibiotics. Its derivatives were synthesized and tested for enhanced activity against resistant strains .

- Synthesis of Guanidine Derivatives : Researchers have utilized this compound as a precursor for synthesizing various guanidine derivatives with tailored biological activities. These derivatives exhibited improved pharmacological profiles compared to their parent compound .

- Virtual Screening Applications : The compound has been included in virtual screening efforts to identify novel bioactive compounds from large chemical libraries, leveraging its structural features to predict interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N,N'-Di-Boc-guanidine, and how can purity be verified?

- Methodological Answer : The compound is typically synthesized via Boc protection of guanidine derivatives under anhydrous conditions. For example, in hydroamination-cycloaddition reactions, yields of ~68–81% are achieved using tert-butyloxycarbonyl (Boc) protecting groups and propargyl intermediates .

- Purity Verification : Thin-layer chromatography (TLC) with ethyl acetate/n-hexanes (Rf = 0.48–0.56) is used to monitor reaction progress. Confirmatory characterization includes ¹H/¹³C NMR (e.g., δ 9.44 ppm for NH protons, 152.5 ppm for carbonyl carbons) and LRMS (e.g., [M+H]⁺ at m/z 528.3) . Ensure compliance with reporting standards for new compounds, including full spectral data and purity metrics .

Q. How should researchers design experiments to characterize this compound’s stability under varying conditions?

- Methodological Answer : Conduct stability studies by exposing the compound to heat, humidity, and acidic/basic environments. Use HPLC or NMR to track decomposition products. For example, monitor Boc group deprotection under acidic conditions (e.g., trifluoroacetic acid) via loss of tert-butyl signals (~1.51 ppm in ¹H NMR) . Include control experiments and replicate trials to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in reported NMR data for this compound derivatives be resolved?

- Methodological Answer : Cross-reference spectral data with synthetic protocols. For instance, shifts at δ 161.3 ppm (¹³C NMR) may indicate Boc-group orientation differences due to steric effects . Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities. If discrepancies persist, validate purity via elemental analysis or X-ray crystallography . Document all experimental parameters (solvent, temperature) to enable direct comparisons .

Q. What mechanistic insights can be gained from studying this compound in cascade reactions (e.g., hydroamination-cycloaddition)?

- Methodological Answer : Employ kinetic studies and isotopic labeling (e.g., ¹⁵N-guanidine) to probe reaction pathways. For example, monitor intermediates via in-situ IR or mass spectrometry to identify rate-determining steps. In hydroamination reactions, Boc groups act as directing/protecting agents, influencing regioselectivity . Compare outcomes with non-Boc-protected analogs to isolate steric/electronic effects .

Q. How can computational modeling enhance the design of this compound-based catalysts or ligands?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and charge distribution. For instance, model the Boc group’s influence on guanidine’s basicity and nucleophilicity. Validate predictions experimentally by synthesizing derivatives with modified substituents and testing catalytic activity in model reactions (e.g., Knoevenagel condensations) .

Q. Data Analysis and Reporting Guidelines

Q. What statistical frameworks are appropriate for analyzing reproducibility issues in this compound syntheses?

- Methodological Answer : Apply ANOVA to compare yields across multiple trials, accounting for variables like temperature and solvent purity. Report confidence intervals and outliers transparently. For example, a yield range of 68–81% in propargylguanidine synthesis suggests inherent variability in Boc-protection efficiency . Follow NIH guidelines for preclinical data reporting to ensure replicability .

Q. How should researchers structure supplementary data for studies involving this compound?

- Methodological Answer : Separate raw data (e.g., NMR spectra, chromatograms) into supplementary files with clear labels (e.g., “S1: ¹H NMR of Compound 1e”). Use standardized formats (e.g., JCAMP-DX for spectra) and cite all datasets in the main text . Avoid redundancy; only include data critical to the discussion .

Q. Ethical and Methodological Considerations

Q. What are common pitfalls in formulating research questions about this compound’s reactivity?

- Methodological Answer : Avoid overly broad questions (e.g., “How does Boc protection work?”). Instead, use the PICO framework:

- P : Reaction system (e.g., hydroamination).

- I : this compound as a reagent.

- C : Comparison with other protecting groups (e.g., Cbz).

- O : Yield, selectivity, or mechanistic clarity .

Q. How can researchers address conflicting interpretations of this compound’s role in organocatalysis?

Propriétés

Numéro CAS |

154476-57-0 |

|---|---|

Formule moléculaire |

C11H21N3O4 |

Poids moléculaire |

259.30 g/mol |

Nom IUPAC |

tert-butyl (NE)-N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate |

InChI |

InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) |

Clé InChI |

VPWFNCFRPQFWGS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N |

SMILES isomérique |

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N |

SMILES canonique |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.